Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate

Immunomodulation NK cell cytotoxicity Glycobiology

Researchers frequently encounter irreproducible NK cell assay results due to epimer contamination. This D-Mannose-6-O-sulfate sodium salt is the specific C2-manno epimer validated for biological activity, unlike inactive glucose-6-sulfate. - Potently inhibits NK cytotoxicity at 1.25 mM without affecting effector-target conjugation. - Serves as a glycosulfatase substrate for comparative stereochemical profiling. - Supplied as a reference standard for Man-6-SO₄ glycan analysis.

Molecular Formula C6H11NaO9S
Molecular Weight 282.19
CAS No. 204575-08-6
Cat. No. B2804744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate
CAS204575-08-6
Molecular FormulaC6H11NaO9S
Molecular Weight282.19
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4-,5-,6-;/m1./s1
InChIKeyNTLPRJIGOOEWLH-MVNLRXSJSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate


Sodium (2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate (CAS 204575-08-6), commercially supplied as D-Mannose-6-O-sulfate sodium salt (molecular formula C₆H₁₁NaO₉S, molecular weight 282.20 g/mol), is a C6-sulfated hexose derivative that occurs naturally in N-linked oligosaccharides of lysosomal enzymes in organisms such as Dictyostelium discoideum [1]. Unlike its C2-epimeric glucose-6-sulfate counterpart, this mannose-configured sulfate ester exhibits a markedly distinct biological activity profile, particularly in immunomodulation assays where it potently inhibits natural killer (NK) cell-mediated cytotoxicity at concentrations where glucose-6-sulfate is completely inactive [2]. The compound serves as a recognized substrate for glycosulfatases (EC 3.1.6.3) and is utilized as a reference standard in glycan structural analysis [3].

NK Cell Signaling Probe Stereochemically-defined manno-configured sulfate ester for immunomodulation assays.
Glycosulfatase Substrate Studies Confirmed substrate for EC 3.1.6.3; enables epimer-specific activity profiling.
Glycan Analysis Reference Identifies and quantifies Man-6-SO₄ residues in N-linked oligosaccharide analysis.

Why Stereochemistry Determines 6-O-Sulfated Hexose Activity


Hexose 6-O-sulfate esters are not functionally interchangeable. The stereochemistry at C2 (manno vs. gluco configuration) critically dictates biological recognition. In direct comparative studies, mannose-6-sulfate inhibits human natural killer cell cytotoxicity at concentrations as low as 1.25 mM, whereas glucose-6-sulfate is entirely inactive over the same concentration range (up to 10 mM) [1]. Similarly, N-acetylglucosamine-6-sulfate and galactose-6-sulfate exhibit distinct potency profiles [1]. Substituting the sulfate ester with a phosphate group (mannose-6-phosphate vs. mannose-6-sulfate) yields markedly weaker NK inhibition, with sulfated forms proving much more potent than their phosphorylated counterparts [1]. These findings demonstrate that both the sugar stereochemistry and the sulfate moiety are essential determinants of biological activity, and that procurement of the correct epimer is non-negotiable for reproducible experimental outcomes.

Attribute
This Product
Potential Substitute
C2 Epimer
Manno (α-oriented OH)
Gluco (β-oriented OH) – reported inactive in NK assays
Functional Group
6-O-sulfate ester
6-O-phosphate – reported substantially weaker NK inhibition

Quantitative Differentiation vs. Closest Analogs


NK Cell Cytotoxicity Inhibition: Mannose- vs. Glucose-6-Sulfate

In a direct head-to-head comparison examining the effects of hexose 6-O-sulfate esters on human natural killer cell-mediated cytotoxicity (NCMC) against K-562 target cells, mannose-6-sulfate inhibited NCMC in a dose-dependent manner with inhibitory effects evident at concentrations as low as 1.25 mM. By contrast, glucose-6-sulfate (the C2-epimer) produced no detectable inhibition over the entire tested concentration range (up to 10 mM) [1]. Additionally, the sulfated forms of mannose and galactose were much more potent inhibitors than their phosphorylated counterparts [1].

NK Inhibition: Manno vs. Gluco
Head-to-head
Manno-6-sulfate active at 1.25 mM; gluco-6-sulfate inactive up to 10 mM
C2 epimer determines functional activity; gluco form not a substitute
Human NK/K-562 assay; reported by Chambers & Oeltmann, 1986
Immunomodulation NK cell cytotoxicity Glycobiology

Sulfated vs. Phosphorylated Hexoses in NK Cell Inhibition

Within the same experimental system, Chambers & Oeltmann directly compared the inhibitory potency of sulfated and phosphorylated forms of mannose and galactose on NK cell lytic function. The sulfated forms were reported to be 'much more potent inhibitors' than their phosphorylated counterparts [1]. This establishes a functional advantage of the sulfate ester over the phosphate ester in this immunomodulatory context, a finding that cannot be extrapolated from glucose-6-phosphate/glucose-6-sulfate comparisons alone [1].

Sulfate vs. Phosphate Potency
Reported
Sulfate esters reported much more potent inhibitors than phosphate esters in NK system
Sulfate moiety critical for NK inhibition; phosphate analog may show weaker response
Qualitative finding; exact fold-difference not specified
Immunomodulation Sulfation vs. phosphorylation NK cell biology

Glycosulfatase Substrate Recognition Profile

The BRENDA enzyme database catalogs D-mannose-6-sulfate as an established substrate for glycosulfatase (EC 3.1.6.3), catalyzing the reaction: D-mannose-6-sulfate + H₂O → D-mannose + sulfate [1]. This contrasts with N-acetylglucosamine-6-sulfate, which is reportedly desulfated more rapidly by certain glycosulfatase preparations [2], and with glucose-6-sulfate, which serves as the canonical substrate for this enzyme class [3]. The differential rates of hydrolysis among hexose-6-sulfate epimers provide a basis for probing sulfatase active-site stereochemical preferences.

Glycosulfatase Substrate Profile
Method context
Confirmed substrate for glycosulfatase EC 3.1.6.3; yields D-mannose + sulfate
Enables comparative substrate profiling vs. glucose- and GlcNAc-6-sulfate epimers
Catalytic efficiency data not identified; BRENDA curated
Sulfatase enzymology Glycosulfatase Substrate specificity

Sulfate as Phosphate Mimetic for T6PP Inhibitor Design

In the rational design of bivalent inhibitors targeting trehalose-6-phosphate phosphatase (T6PP)—a validated drug target in Mycobacterium tuberculosis and pathogenic nematodes—the sulfate group was identified as the most effective warhead for the substrate-binding site compared to other phosphate mimetics [1]. Using glucose-6-sulfate as the core scaffold, a series of aryl D-glucopyranoside 6-sulfate derivatives were synthesized and evaluated. The lead compound, 4-n-octylphenyl α-D-glucopyranoside 6-sulfate (9a), exhibited a Ki of 5.3 ± 0.6 μM against Brugia malayi T6PP, which is 70-fold below the substrate Km [2]. While this specific derivative incorporates the gluco-configuration, the sulfate warhead strategy is platform-agnostic and validates 6-O-sulfated monosaccharides as privileged scaffolds for phosphatase inhibitor development [1][2].

Sulfate Warhead for T6PP
Class-level
Sulfate identified as effective phosphate mimetic for T6PP active site; lead gluco-6-sulfate derivative Ki = 5.3 μM
Supports scaffold design; manno-configuration may offer complementary SAR
Data from glucose-6-sulfate series; mannose scaffold not directly tested
T6PP inhibitor Phosphate mimetic Antibacterial drug design

High-Impact Application Scenarios


Lectin-Like Receptor Probing in NK Cell Post-Triggering

Mannose-6-sulfate selectively inhibits NK cell cytotoxicity at a post-conjugation, post-Ca²⁺-triggering step without affecting effector–target conjugate formation or causing effector cell toxicity [1]. This makes it a precise tool for dissecting the molecular events downstream of NK cell triggering, particularly those involving lectin-like receptors. Glucose-6-sulfate is unsuitable for this purpose, as it exhibits no inhibitory activity in the same assay system [1].

Glycosulfatase Substrate Specificity Profiling

As a confirmed substrate for glycosulfatase (EC 3.1.6.3), D-mannose-6-sulfate enables comparative substrate profiling against glucose-6-sulfate and N-acetylglucosamine-6-sulfate to elucidate the stereochemical determinants of sulfatase catalysis [2][3]. Differential hydrolysis rates among epimers provide insights into active-site architecture and can guide the development of sulfatase inhibitors.

Scaffold for T6PP Inhibitor SAR Studies

The sulfate moiety has been validated as a superior phosphate mimetic for trehalose-6-phosphate phosphatase (T6PP) active-site targeting, with lead aryl glucopyranoside-6-sulfate derivatives achieving low-micromolar Ki values [4][5]. D-Mannose-6-sulfate provides an epimerically distinct scaffold for exploring stereochemical effects on inhibitor binding affinity and selectivity across T6PP orthologs from M. tuberculosis, B. malayi, and other pathogens [4].

Reference Standard for N-Glycan Structural Analysis

Mannose-6-sulfate occurs naturally in the N-linked oligosaccharides of lysosomal enzymes [6]. The sodium salt of this compound is commercially supplied as a reference material for the identification and quantification of Man-6-SO₄ residues in glycan analytical workflows, including acid hydrolysis followed by chromatographic or mass spectrometric detection [6].

Application
Selection Property
Validation Focus
NK Cell Post-Triggering Studies
Manno-configured sulfate ester
Confirm C2 epimer requirement for inhibition
Glycosulfatase Specificity Profiling
Confirmed EC 3.1.6.3 substrate
Compare hydrolysis rates with glucose- and GlcNAc-6-sulfate
T6PP Inhibitor SAR Exploration
Sulfate phosphate-mimetic warhead
Stereochemical impact on T6PP binding
N-Glycan Structural Analysis
Naturally occurring Man-6-SO₄ residue
Reference material for glycan analysis method validation
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